molecular formula C17H16N8O8 B1165888 Glutaraldehyde bis(2,4-dinitrophenylhydrazone) CAS No. 5085-07-4

Glutaraldehyde bis(2,4-dinitrophenylhydrazone)

Cat. No. B1165888
CAS RN: 5085-07-4
M. Wt: 460.4 g/mol
InChI Key:
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Description

Synthesis Analysis

Glutaraldehyde bis(2,4-dinitrophenylhydrazone) is synthesized through a reaction involving glutaraldehyde (GLA) and 2,4-dinitrophenylhydrazine (DNPH), forming GLA-DNPhydrazone derivatives. A noted challenge in its synthesis is the formation of three geometric isomers due to the presence of two C=N double bonds, complicating analytical measurements. To address this, methods such as reductive amination using 2-picoline borane have been applied, transforming the C=N double bond into a more stable C-N single bond, thereby overcoming analytical errors caused by the presence of geometric isomers (Uchiyama et al., 2012).

Molecular Structure Analysis

The molecular structure of glutaraldehyde bis(2,4-dinitrophenylhydrazone) and its derivatives can be complex due to the potential for isomer formation. Advanced analytical techniques, such as NMR and LC-APCI-MS, are crucial for confirming the structure of synthesized derivatives and understanding the behavior of glutaraldehyde in these reactions. The incorporation of glutaraldehyde into various substrates, such as pericardial tissue, has been quantified using high-performance liquid chromatography, highlighting its reactivity and utility in cross-linking applications (Hughes et al., 1994).

Chemical Reactions and Properties

Glutaraldehyde bis(2,4-dinitrophenylhydrazone) undergoes various chemical reactions, emphasizing its role as a versatile crosslinker. The chemistry of glutaraldehyde/amino reactions is complex and involves the formation of heterocycles, intra- and inter-molecular enzyme crosslinks, and its use in the production of cross-linked enzyme aggregates (CLEAs). These reactions are instrumental in biocatalyst design, demonstrating glutaraldehyde's significant role in enzyme immobilization and stabilization (Barbosa et al., 2014).

Physical Properties Analysis

The physical properties of glutaraldehyde bis(2,4-dinitrophenylhydrazone), such as solubility and stability, are crucial for its application in various scientific domains. For instance, the reduced form of glutaraldehyde DNPhydrazone derivatives, like DNPPA, exhibits excellent solubility and stability, which are essential attributes for their use in analytical and preparative chemistry. The solubility and stability parameters facilitate the application of these compounds in high-performance liquid chromatography and other analytical methodologies.

Chemical Properties Analysis

The chemical behavior of glutaraldehyde in aqueous solutions and its reactivity with proteins are key aspects of its chemical properties. Glutaraldehyde can exist in various forms in solution, influencing its reactivity towards amino groups in proteins. This reactivity is pivotal for cross-linking proteins, immobilizing enzymes, and preparing biocatalysts. The ability to form stable cross-links with proteins makes glutaraldehyde a valuable tool in biochemistry and materials science, impacting the development of bioprostheses and drug delivery matrices (Jayakrishnan & Jameela, 1996).

Scientific Research Applications

  • Determination of Glutaraldehyde in Solutions : Barnes (1993) developed a reversed-phase HPLC method for determining glutaraldehyde in fresh 2% w/v activated alkaline solutions, using derivatization with 2,4-dinitrophenylhydrazine to its bis-2,4-dinitrophenylhydrazone derivative (Barnes, 1993).

  • Reductive Amination of Glutaraldehyde 2,4-Dinitrophenylhydrazone : Uchiyama et al. (2012) addressed analytical errors in the measurement of glutaraldehyde by transforming the C=N double bond into a C-N single bond using reductive amination of DNPhydrazone derivatives (Uchiyama et al., 2012).

  • Chemical Assay in Pericardial Tissue : Hughes et al. (1994) developed a chemical assay to determine the incorporation of glutaraldehyde into pericardial tissue, based on hydrolysis of Schiff's bases formed between glutaraldehyde and the E-amino groups of lysine, with determination as 2,4-dinitrophenyl-hydrazone by HPLC (Hughes et al., 1994).

  • Thin-Layer Chromatography : Schwartz et al. (1964) described a procedure for separating bis(2,4-dinitrophenylhydrazones) of dicarbonyls, such as glutaraldehyde bis(2,4-dinitrophenylhydrazone), into classes using thin-layer chromatography (Schwartz et al., 1964).

  • Ecotoxicology Studies : Leung (2001) reviewed the environmental fate and effects of glutaraldehyde, a widely used biocide, suggesting its acutely toxic nature to aquatic organisms and its behavior in various environmental conditions (Leung, 2001).

  • Application in Bioprostheses and Drug Delivery : Jayakrishnan and Jameela (1996) reviewed the use of glutaraldehyde as a fixative in bioprostheses and drug delivery matrices, examining its chemistry and effects on biological performance (Jayakrishnan & Jameela, 1996).

  • Biocatalysts Design : Barbosa et al. (2014) discussed the use of glutaraldehyde in the design of biocatalysts, highlighting its role as a powerful crosslinker and the precautions needed when using it (Barbosa et al., 2014).

  • Investigation of Red Blood Cells : Abay et al. (2019) explored the use of glutaraldehyde in biomedical research, particularly for fixing cells and studying their properties under various conditions (Abay et al., 2019).

Safety and Hazards

Glutaraldehyde bis(2,4-dinitrophenylhydrazone) is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Biochemical Analysis

Biochemical Properties

Glutaraldehyde bis(2,4-dinitrophenylhydrazone) plays a significant role in biochemical reactions, particularly in the detection and quantification of aldehydes and ketones. It interacts with enzymes such as aldehyde dehydrogenase and proteins that contain reactive carbonyl groups. The nature of these interactions involves the formation of hydrazone derivatives, which are stable and can be easily detected using spectrophotometric methods . This compound is also used in the study of protein carbonylation, a marker of oxidative stress in cells.

Cellular Effects

Glutaraldehyde bis(2,4-dinitrophenylhydrazone) affects various types of cells and cellular processes. It influences cell function by reacting with cellular aldehydes and ketones, leading to the formation of stable hydrazone derivatives. This reaction can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of enzymes involved in metabolic pathways, thereby altering the cellular metabolic flux .

Molecular Mechanism

The molecular mechanism of action of glutaraldehyde bis(2,4-dinitrophenylhydrazone) involves its ability to form covalent bonds with aldehydes and ketones. This binding interaction leads to the formation of hydrazone derivatives, which are stable and can be detected using various analytical techniques. The compound can inhibit or activate enzymes by modifying their reactive carbonyl groups, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glutaraldehyde bis(2,4-dinitrophenylhydrazone) can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where the compound’s stability and degradation products can influence cellular processes .

Dosage Effects in Animal Models

The effects of glutaraldehyde bis(2,4-dinitrophenylhydrazone) vary with different dosages in animal models. At low doses, the compound can effectively form hydrazone derivatives without causing significant toxicity. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

Glutaraldehyde bis(2,4-dinitrophenylhydrazone) is involved in metabolic pathways that include the interaction with enzymes such as aldehyde dehydrogenase. The compound can affect metabolic flux by inhibiting or modifying the activity of these enzymes. This interaction can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, glutaraldehyde bis(2,4-dinitrophenylhydrazone) is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its activity and function within the cell .

Subcellular Localization

The subcellular localization of glutaraldehyde bis(2,4-dinitrophenylhydrazone) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of the compound can impact its activity and function, including its ability to form hydrazone derivatives with reactive carbonyl groups .

properties

IUPAC Name

N-[(E)-[(5E)-5-[(2,4-dinitrophenyl)hydrazinylidene]pentylidene]amino]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8O8/c26-22(27)12-4-6-14(16(10-12)24(30)31)20-18-8-2-1-3-9-19-21-15-7-5-13(23(28)29)11-17(15)25(32)33/h4-11,20-21H,1-3H2/b18-8+,19-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUJHIMXYLFORD-GCBPPVMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCCC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCC/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5085-07-4
Record name Glutaraldehyde bis(2,4-dinitrophenyl-hydrazone)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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